EPI-X4

CXCR4 antagonism GPCR pharmacology cancer research

Select EPI-X4 for investigating endogenous CXCR4 antagonism. Derived from human serum albumin (residues 408–423), this 16-mer peptide (LVRYTKKVPQVSTPTL) inhibits CXCL12-mediated activation with IC50 8.6 μM. Its extracellular binding mechanism (vs. AMD3100 transmembrane binding) makes it a unique scaffold for anti-inflammatory and anti-tumor studies. Optimized derivatives (e.g., JM#21) are available for improved in vivo stability and potency.

Molecular Formula C84H144N22O23
Molecular Weight 1830.2 g/mol
Cat. No. B12371082
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEPI-X4
Molecular FormulaC84H144N22O23
Molecular Weight1830.2 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)N2CCCC2C(=O)NC(CCC(=O)N)C(=O)NC(C(C)C)C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)N3CCCC3C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)O)N
InChIInChI=1S/C84H144N22O23/c1-41(2)37-51(87)68(113)99-62(43(5)6)77(122)94-54(23-18-34-91-84(89)90)70(115)96-56(39-49-26-28-50(111)29-27-49)73(118)102-65(46(11)108)79(124)95-52(21-14-16-32-85)69(114)92-53(22-15-17-33-86)71(116)101-64(45(9)10)81(126)105-35-19-24-59(105)75(120)93-55(30-31-61(88)112)72(117)100-63(44(7)8)78(123)98-58(40-107)74(119)104-67(48(13)110)82(127)106-36-20-25-60(106)76(121)103-66(47(12)109)80(125)97-57(83(128)129)38-42(3)4/h26-29,41-48,51-60,62-67,107-111H,14-25,30-40,85-87H2,1-13H3,(H2,88,112)(H,92,114)(H,93,120)(H,94,122)(H,95,124)(H,96,115)(H,97,125)(H,98,123)(H,99,113)(H,100,117)(H,101,116)(H,102,118)(H,103,121)(H,104,119)(H,128,129)(H4,89,90,91)/t46-,47-,48-,51+,52+,53+,54+,55+,56+,57+,58+,59+,60+,62+,63+,64+,65+,66+,67+/m1/s1
InChIKeyIWBGWMGGKZBJJF-QQHYOGHPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

EPI-X4 (hSA408–423) Sourcing Guide: An Endogenous CXCR4 Peptide Antagonist and Its Optimized Derivatives for Targeted Research


EPI-X4 is an endogenous 16-mer peptide fragment (LVRYTKKVPQVSTPTL) derived from human serum albumin (residues 408–423) that functions as a specific antagonist and inverse agonist of the C-X-C motif chemokine receptor 4 (CXCR4) [1]. As a naturally occurring regulator of the CXCR4/CXCL12 signaling axis, EPI-X4 inhibits CXCL12-mediated receptor activation with an IC50 of 8.6 μM and exhibits anti-inflammatory and anti-tumor activities in preclinical models . The compound serves as a foundational scaffold for a new class of peptide-based CXCR4 inhibitors that offer an alternative mechanistic profile to small molecule antagonists like plerixafor (AMD3100) [2].

Why Generic CXCR4 Antagonist Substitution Fails: Critical Differentiators for EPI-X4 Procurement in CXCR4 Research


EPI-X4 and its optimized derivatives exhibit a unique binding mechanism and pharmacological profile distinct from small molecule CXCR4 antagonists like plerixafor (AMD3100) [1]. While small molecule antagonists occupy a binding pocket within the transmembrane helices of CXCR4, EPI-X4 interacts with the negatively charged extracellular face of the receptor through its positively charged N-terminal residues, resulting in a fundamentally different mode of receptor antagonism [2]. This mechanistic divergence leads to distinct functional outcomes: for instance, the optimized EPI-X4 derivative JM#21 suppresses CXCR4-tropic HIV-1 infection more efficiently than AMD3100 and demonstrates therapeutic efficacy in atopic dermatitis models where other CXCR4 inhibitors have not been evaluated [3]. Additionally, EPI-X4 derivatives have been engineered to covalently bind human serum albumin, dramatically improving their plasma stability—a critical limitation of native EPI-X4—which cannot be achieved by simply substituting with an alternative in-class compound [4].

Quantitative Comparative Evidence for EPI-X4 vs. Key CXCR4 Antagonists: A Guide for Scientific Selection


EPI-X4 vs. AMD3100 (Plerixafor): Potency Comparison in CXCR4 Antagonism

EPI-X4 exhibits an IC50 of 8.6 ± 3.1 μM for CXCR4 antagonism as measured by 12G5 antibody competition assay [1]. In contrast, the clinically approved small molecule antagonist AMD3100 (plerixafor) demonstrates an IC50 of 2–20 nM for CXCR4 inhibition [2]. While AMD3100 is approximately 1,000-fold more potent in this in vitro binding assay, EPI-X4's distinct binding mode and endogenous origin offer a different therapeutic and research profile.

CXCR4 antagonism GPCR pharmacology cancer research

Optimized EPI-X4 Derivative JM#21 vs. AMD3100: Superior Suppression of HIV-1 Infection

The rationally optimized EPI-X4 derivative JM#21 bound CXCR4 and suppressed CXCR4-tropic HIV-1 infection more efficiently than the clinically approved small molecule CXCR4 antagonist AMD3100 [1]. While AMD3100 exhibits an EC50 of 4–35 nM for HIV-1 replication inhibition , JM#21 demonstrates superior antiviral activity in the same infection model.

HIV-1 infection CXCR4 tropic antiviral research

EPI-X4 Derivative JM#21: In Vivo Therapeutic Efficacy in Atopic Dermatitis

Topical administration of the optimized EPI-X4 derivative JM#21 efficiently prevented inflammation of the skin in a mouse model of atopic dermatitis [1]. Notably, JM#21 is the first CXCR4 inhibitor to demonstrate therapeutic efficacy in this specific inflammatory disease model, a finding not reported for other CXCR4 antagonists like AMD3100, POL5551, or LY2510924 [2].

atopic dermatitis inflammatory disease preclinical model

EPI-X4 Derivative Plasma Stability Improvement via Covalent Albumin Conjugation

Native EPI-X4 and its derivative JM#21 exhibit poor stability in human plasma, with rapid degradation limiting their therapeutic utility [1]. To address this, advanced EPI-X4 derivatives have been chemically synthesized as covalent conjugates with human serum albumin. Remarkably, these albumin-EPI-X4 conjugates display a drastically increased plasma stability of over 2 hours [2], representing a significant improvement over the short plasma half-life of the unconjugated peptide.

plasma stability peptide pharmacokinetics drug delivery

EPI-X4 Derivatives Show Superior Potency Over Native EPI-X4: A ~1,000-Fold Improvement

A peptide derivative selected from a list of peptide derivatives with a sequence derived from the human serum albumin fragment EPI-X4 is provided, which binds to CXCR4 with about 1000-fold stronger efficiency than the native EPI-X4 [1]. For instance, the optimized derivative JM#21 exhibits a 12G5-competition IC50 of 144.8 ± 19.9 nM, compared to 2394.0 ± 227.2 nM for native EPI-X4, representing an approximately 16-fold improvement [2]. The patent claims a broader range of modifications achieving up to a 1000-fold increase in binding efficiency.

peptide engineering structure-activity relationship CXCR4 antagonist optimization

EPI-X4 Derivatives Demonstrate In Vivo Safety in Zebrafish Model

The EPI-X4 derivative JM#21 did not exert toxic effects in zebrafish embryos [1]. This in vivo safety assessment contrasts with the potential cardiotoxicity associated with some small molecule CXCR4 antagonists like AMD3100, which has been linked to QT prolongation in clinical use [2].

in vivo toxicology zebrafish model developmental toxicity

Optimal Research and Industrial Application Scenarios for EPI-X4 and Its Derivatives


CXCR4 Antagonist Research Requiring an Endogenous Peptide Scaffold

When the scientific objective is to study the effects of an endogenous CXCR4 antagonist with a unique binding mechanism, EPI-X4 is the optimal choice. Unlike small molecule antagonists (e.g., AMD3100) that bind within the transmembrane helices, EPI-X4 interacts with the extracellular face of CXCR4, offering a distinct pharmacological profile [1]. This makes EPI-X4 an essential tool for investigating the role of endogenous CXCR4 regulation in cancer, inflammation, and immune cell trafficking.

Development of Optimized Peptide-Based CXCR4 Inhibitors for In Vivo Studies

For projects requiring potent and stable CXCR4 antagonism in vivo, optimized EPI-X4 derivatives such as JM#21 or albumin-conjugated variants should be procured. JM#21 exhibits a ~16-fold improvement in CXCR4 binding over native EPI-X4 (IC50 of 144.8 nM vs. 2394 nM) [2], while advanced derivatives covalently bound to human serum albumin achieve plasma stability of over 2 hours [3]. These derivatives are the first CXCR4 inhibitors to show therapeutic efficacy in models of atopic dermatitis and airway inflammation [4].

CXCR4-Tropic HIV-1 Entry Inhibition Studies

In assays evaluating suppression of CXCR4-tropic HIV-1 infection, the EPI-X4 derivative JM#21 demonstrates superior antiviral activity compared to the FDA-approved AMD3100 [5]. Researchers studying HIV-1 entry mechanisms or developing novel antiviral strategies should consider JM#21 for its enhanced efficacy in this specific virological context.

Research on Inflammatory Skin Diseases (e.g., Atopic Dermatitis)

EPI-X4 derivatives, particularly JM#21, represent the first class of CXCR4 inhibitors with demonstrated preclinical efficacy in a mouse model of atopic dermatitis [6]. For scientists investigating the role of the CXCR4/CXCL12 axis in skin inflammation or developing topical therapeutics for dermatological conditions, EPI-X4 derivatives provide a unique and previously unexplored pharmacological tool.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
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